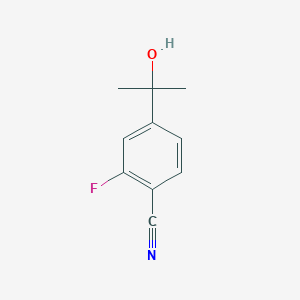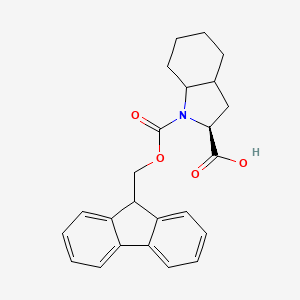
Fmoc-L-Octahydroindole-2-carboxylic acid
Vue d'ensemble
Description
Fmoc-L-Octahydroindole-2-carboxylic acid is an organic compound with the molecular formula C24H25NO4 and a molecular weight of 391.47 . It is a derivative of the natural amino acid proline.
Synthesis Analysis
Fmoc-L-Octahydroindole-2-carboxylic acid is commonly used in peptide synthesis in solid-phase synthetic chemistry . The preparation of Fmoc-L-Octahydroindole-2-carboxylic acid usually uses L-Octahydroindole-2-carboxylic acid as a starting material. L-Octahydroindole-2-carboxylic acid is first converted to Fmoc-L-Octahydroindole-2-carboxylic acid by a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of Fmoc-L-Octahydroindole-2-carboxylic acid is complex, with a molecular weight of 391.5 g/mol . The exact mass is 391.17835828 g/mol .Physical And Chemical Properties Analysis
Fmoc-L-Octahydroindole-2-carboxylic acid is a white to off-white crystalline powder . It has a melting point of about 160-163°C . It has good solubility in common organic solvents, such as dimethyl sulfoxide and dimethylformamide .Applications De Recherche Scientifique
Solid-Phase Peptide Synthesis
Fmoc-L-Octahydroindole-2-carboxylic acid and related Fmoc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain. For example, Fields and Noble (2009) discussed the enhancement of Fmoc SPPS methodology over the years, enabling the synthesis of biologically active peptides and small proteins under a variety of conditions (Fields & Noble, 2009).
Hydrogel Formation and Self-Assembly
The self-assembly and hydrogelation properties of Fmoc-protected aromatic amino acids, including derivatives of Fmoc-L-Octahydroindole-2-carboxylic acid, have been studied for their potential in forming low molecular weight (LMW) hydrogelators. Ryan et al. (2011) investigated how modifications to the C-terminal of these amino acids affect their ability to form stable hydrogels, providing insights into monomer/solvent interactions and their impact on self-assembly and hydrogelation (Ryan et al., 2011).
Surfactant Properties
Fmoc-protected amino acids, including those with hydrophobic fluorenyl methyloxy carbonyl (FMOC) groups, exhibit surfactant properties. Vijay and Polavarapu (2012) discovered that sodium salts of FMOC amino acids, such as FMOC-L-valine and FMOC-L-leucine, form critical micelle concentrations and display unique chiroptical spectroscopic properties (Vijay & Polavarapu, 2012).
Synthesis of Biologically Active Compounds
Fmoc-L-Octahydroindole-2-carboxylic acid and its analogs are also integral in the synthesis of various biologically active compounds. For instance, Hsieh et al. (1998) utilized a novel compound in the Fmoc strategy for synthesizing Octreotide, a peptide mimic (Hsieh, Wu, & Chen, 1998).
Peptidomimetic Chemistry
The use of Fmoc-protected amino acids extends to peptidomimetic chemistry. Sladojevich et al. (2007) synthesized enantiopure Fmoc-protected morpholine-3-carboxylic acid, demonstrating its full compatibility with solid-phase peptide synthesis, paving the way for its application in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Novel Chiral Complexes and Stereochemistry
Fmoc-L-Octahydroindole-2-carboxylic acid and related compounds are involved in the creation of novel chiral complexes which assist in the stereoselective synthesis of amino acids. Smith et al. (2011) reported on the synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid using a novel chiral Cu(II) complex, achieving high stereoselectivity and purity in the process (Smith, Yap, Kelley, & Schneider, 2011).
Safety And Hazards
Fmoc-L-Octahydroindole-2-carboxylic acid has limited toxicological data, so it is necessary to pay attention to safety during operation. It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment (such as gloves, goggles, and masks) should be worn when exposed .
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-KGSCVUAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Octahydroindole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



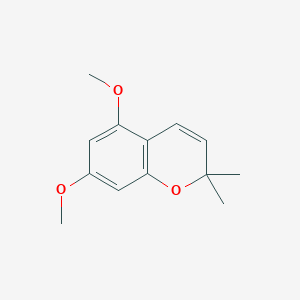


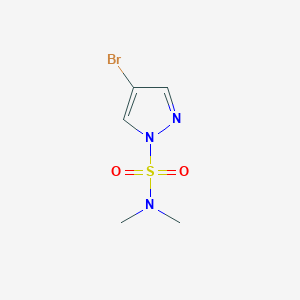


![2-[(3-Cyanophenyl)carbamoyl]benzoic acid](/img/structure/B3116181.png)
![2-[4-(3-Bromopropoxy)phenyl]ethanol](/img/structure/B3116201.png)
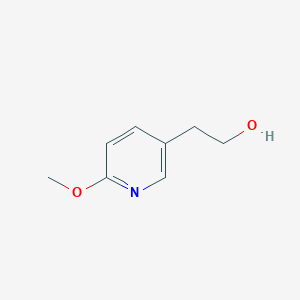

![Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate](/img/structure/B3116212.png)

